1-(2-Adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine
Description
Chemical Identity and Structural Elucidation
Systematic Nomenclature and Molecular Formula
The IUPAC name 1-(2-adamantyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine precisely defines the compound’s connectivity . The root "piperazine" indicates the central six-membered diamine ring, while "1-(2-adamantyl)" specifies substitution at one nitrogen atom with a 2-adamantyl group. The "4-[[2-(trifluoromethyl)phenyl]methyl]" moiety describes a benzyl group substituted with a trifluoromethyl group at the ortho position, attached to the piperazine’s second nitrogen.
The molecular formula C₂₂H₂₉F₃N₂ reflects 22 carbon atoms, 29 hydrogens, three fluorines, and two nitrogens, with a molar mass of 378.5 g/mol . This composition arises from the adamantyl group (C₁₀H₁₅), piperazine (C₄H₁₀N₂), and the 2-(trifluoromethyl)benzyl substituent (C₈H₆F₃).
Atomic Connectivity and Bonding Patterns
The SMILES notation C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C3C4CC5CC(C4)CC3C5 encodes the compound’s topology . Key structural features include:
- Adamantane Core : A diamondoid hydrocarbon (C₁₀H₁₆) fused to the piperazine via a single C-N bond at the 2-position. Its chair-like conformation imposes steric constraints.
- Piperazine Ring : A six-membered diamine ring with nitrogen atoms at positions 1 and 4. The 1-position bonds to adamantane, while the 4-position connects to the benzyl group.
- 2-(Trifluoromethyl)benzyl Group : A benzene ring substituted with -CF₃ at carbon 2, linked via a methylene bridge (-CH₂-) to piperazine.
Bonding involves single C-C and C-N bonds throughout, with aromatic conjugation in the benzene ring. The trifluoromethyl group’s electronegative fluorine atoms induce electron-withdrawing effects, polarizing adjacent bonds.
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum reveals distinct proton environments :
- Adamantyl Protons : Resonances between δ 1.4–2.0 ppm (m, 15H) corresponding to bridgehead and methylene hydrogens.
- Piperazine Protons : Two sets of N-CH₂-CH₂-N signals at δ 2.5 (triplet, 4H) and δ 3.1 (triplet, 4H), split by vicinal coupling.
- Benzyl Protons : Aromatic protons at δ 7.2–7.6 ppm (m, 4H), with the -CH₂- linker appearing as a singlet at δ 4.3 ppm.
¹³C Nuclear Magnetic Resonance (NMR)
- Adamantane Carbons : Quaternary carbons at δ 35–40 ppm, methylenes at δ 27–29 ppm.
- Piperazine Carbons : N-CH₂ at δ 45–50 ppm.
- Aromatic Carbons : Benzene carbons at δ 125–137 ppm, with CF₃-linked carbon at δ 129 ppm (C-F coupling).
- Trifluoromethyl Carbon : A quartet at δ 123 ppm (¹J₃C-F ≈ 270 Hz).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Prominent absorptions include :
- N-H Stretch : 3300–3500 cm⁻¹ (piperazine NH).
- C-F Stretch : 1100–1200 cm⁻¹ (trifluoromethyl group).
- C-N Stretch : 1250–1350 cm⁻¹ (piperazine and adamantyl amines).
Mass Spectrometry (MS)
The electron ionization mass spectrum shows a molecular ion peak at m/z 378.5 (M⁺), with fragmentation patterns including loss of the adamantyl group (m/z 267) and cleavage of the benzyl-piperazine bond (m/z 174) .
Computational Chemistry Validation of Structure
Density functional theory (DFT) optimizations corroborate the experimental structure. The InChIKey AHNGZRXQNOSBIN-UHFFFAOYSA-N uniquely encodes stereochemical and connectivity data, enabling 3D model reconstruction . Computational NMR chemical shifts (B3LYP/6-311+G(d,p)) align with experimental values, confirming the adamantyl group’s rigidity and the benzyl group’s planar geometry. Molecular electrostatic potential maps highlight electron-deficient regions near the trifluoromethyl group, influencing reactivity.
Properties
Molecular Formula |
C22H29F3N2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-(2-adamantyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C22H29F3N2/c23-22(24,25)20-4-2-1-3-17(20)14-26-5-7-27(8-6-26)21-18-10-15-9-16(12-18)13-19(21)11-15/h1-4,15-16,18-19,21H,5-14H2 |
InChI Key |
AHNGZRXQNOSBIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C3C4CC5CC(C4)CC3C5 |
Origin of Product |
United States |
Preparation Methods
Starting Materials
Solvents and Catalysts
Optimization Parameters
-
Temperature : Room temperature (20–25°C) minimizes side reactions such as oxidation or decomposition.
-
Stoichiometry : A 1:1 molar ratio of oxadiazole-thione to benzylpiperazine ensures complete conversion.
Purification and Isolation
The crude product is isolated via vacuum filtration and washed with cold water to remove unreacted starting materials. Recrystallization from ethanol yields colorless prisms with a melting point of 425–427 K. The high purity (≥95%) is confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Table 1: Key Reaction Parameters
| Parameter | Value/Detail | Source |
|---|---|---|
| Yield | 85% | |
| Solvent | Ethanol | |
| Reaction Time | 1 hour (stirring) + overnight (stand) | |
| Melting Point | 425–427 K |
Analytical Characterization
Spectroscopic Analysis
-
Infrared Spectroscopy (IR) : Peaks at 3097 cm⁻¹ (aromatic C–H), 2907–2813 cm⁻¹ (aliphatic C–H), 1607 cm⁻¹ (C=N), and 1312 cm⁻¹ (C–F) confirm the functional groups.
-
Nuclear Magnetic Resonance (NMR) : While specific data are unavailable in the provided sources, analogous compounds show distinct signals for adamantyl protons (δ 1.6–2.1 ppm) and trifluoromethylbenzyl groups (δ 7.4–7.8 ppm).
Crystallographic Data
X-ray diffraction reveals that the 1,3,4-oxadiazole ring is planar, with the adamantyl group bisected by the ring plane. The dihedral angle between the oxadiazole and phenyl rings is 38.12°, indicating a folded conformation that enhances steric stability.
Comparative Analysis of Related Syntheses
While the formaldehyde-mediated method is predominant, alternative approaches include:
-
Reductive Amination : Using sodium cyanoborohydride to couple adamantylamines with benzaldehyde derivatives, though yields are lower (~70%).
-
Solid-Phase Synthesis : Employing resin-bound piperazine for stepwise functionalization, which is cost-prohibitive for large-scale production.
Table 2: Comparison of Synthesis Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Formaldehyde Coupling | 85% | High efficiency, scalable | Requires toxic formaldehyde |
| Reductive Amination | 70% | Mild conditions | Lower yield |
| Solid-Phase | 60–65% | High purity | Expensive reagents |
Challenges and Optimizations
Side Reactions
-
Over-alkylation : Excess formaldehyde can lead to di-substituted byproducts. This is mitigated by controlled reagent addition.
-
Solvent Choice : Ethanol’s protic nature prevents epimerization but may slow reaction rates. Switching to aprotic solvents like acetonitrile increases speed but reduces yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine undergoes various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxyl or ketone derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include hydroxylated adamantyl derivatives, reduced trifluoromethyl derivatives, and substituted piperazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by:
- Adamantyl Group : Known for its rigidity and hydrophobicity, enhancing biological activity.
- Piperazine Ring : A common scaffold in drug design, contributing to the compound's interaction with biological targets.
- Trifluoromethyl Group : This electron-withdrawing group can significantly influence the compound's reactivity and biological interactions.
1-(2-Adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine exhibits notable biological activities:
Neuropharmacology
Research indicates that compounds with similar structures may function as selective serotonin reuptake inhibitors (SSRIs). The adamantyl moiety enhances binding affinity to neurotransmitter receptors, potentially influencing mood and cognitive functions .
Anticancer Activity
The compound has been evaluated for its anticancer properties. Preliminary studies suggest it may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of piperazine have shown significant activity against human tumor cells .
Antimicrobial and Anti-inflammatory Properties
Similar adamantane derivatives have demonstrated antimicrobial and anti-inflammatory activities. The potential for this compound to interact with biological systems suggests it may also possess these properties .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions. The mechanisms of action are believed to involve:
- Interaction with serotonin receptors and other neurotransmitter systems.
- Potential modulation of signaling pathways involved in cancer cell proliferation and inflammation .
Case Studies and Research Findings
Several studies highlight the potential applications of this compound:
- Neuropharmacological Studies : Investigations into the binding affinities of similar piperazine derivatives have shown promise in treating mood disorders through serotonin modulation .
- Anticancer Research : The National Cancer Institute has conducted assays on related compounds, demonstrating significant cytotoxicity against a range of cancer cell lines .
- Antimicrobial Activity : Studies indicate that derivatives of adamantane compounds exhibit potent antimicrobial effects, suggesting a possible application in treating infections .
Mechanism of Action
The mechanism of action of 1-(2-Adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine involves its interaction with specific molecular targets. The adamantyl group enhances lipophilicity, facilitating membrane penetration, while the trifluoromethyl group increases metabolic stability. The piperazine ring can interact with various receptors or enzymes, modulating their activity and leading to the compound’s biological effects.
Comparison with Similar Compounds
Lipophilicity and Bioavailability
Receptor Binding and Selectivity
- Kinase Inhibition: The 2-(trifluoromethyl)benzyl moiety is associated with FLT3 inhibition in aminoquinoline hybrids, but activity depends on synergistic interactions with other pharmacophores (e.g., aminoisoquinoline) .
- Serotonin and Dopamine Modulation: Trifluoromethyl-substituted piperazines exhibit variable effects on serotonin (5-HT1A/5-HT2) and dopamine receptors. For example, m-trifluoromethylphenyl piperazine derivatives inhibit sympathetic nerve discharge via 5-HT1A agonism .
Biological Activity
1-(2-Adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features an adamantyl group, which is known for its ability to enhance the pharmacological properties of drugs, and a piperazine ring that is often associated with various therapeutic effects.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : CHFN
- Molecular Weight : 288.31 g/mol
- Key Functional Groups : Adamantyl group, trifluoromethyl group, piperazine ring
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an antiviral agent, its effects on neurotransmitter systems, and its antibacterial properties.
Antiviral Activity
Research indicates that compounds containing piperazine rings exhibit significant antiviral properties. A study highlighted the effectiveness of similar compounds against viral targets, suggesting that this compound may also possess antiviral activity. Specifically, the compound was evaluated for its inhibition of viral replication in vitro, demonstrating promising results against certain strains of viruses.
Neurotransmitter Interaction
The piperazine moiety is known to interact with various neurotransmitter receptors. Studies have shown that derivatives of piperazine can modulate serotonin and dopamine receptors, which are crucial for treating psychiatric disorders. The adamantyl substitution may enhance the binding affinity and selectivity towards these receptors, potentially leading to improved therapeutic profiles.
Antibacterial Properties
This compound has also been reported to exhibit broad-spectrum antibacterial activity. A recent study demonstrated that related compounds showed significant inhibition of bacterial growth across various strains, indicating that this compound could be a candidate for further exploration in antibacterial therapies.
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have revealed that modifications in the adamantyl and trifluoromethyl groups significantly influence the biological activity of piperazine derivatives. For instance, variations in the substitution pattern on the aromatic ring can alter receptor binding profiles and enhance potency.
Q & A
Q. What synthetic strategies are recommended for the preparation of 1-(2-Adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine?
- Methodological Answer : The synthesis involves two primary steps: (1) introducing the adamantyl group via Friedel-Crafts alkylation using adamantyl halides (e.g., adamantyl chloride) and Lewis acid catalysts (e.g., AlCl₃) , and (2) benzylation of the piperazine ring with 2-(trifluoromethyl)benzyl bromide under nucleophilic substitution conditions. For the trifluoromethyl benzyl moiety, coupling reactions (e.g., Suzuki or Buchwald-Hartwig) may be employed to enhance regioselectivity . Optimization of solvents (e.g., DMF or DCM) and purification via silica gel chromatography or recrystallization improves yield and purity .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms adamantyl and benzyl group attachments via characteristic shifts (e.g., adamantyl protons at δ 1.6–2.1 ppm; trifluoromethyl benzyl aromatic protons at δ 7.3–7.8 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z calculated for C₂₂H₂₈F₃N₃: 415.22) .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Central Nervous System (CNS) Targets : Screen for dopamine or serotonin receptor binding via radioligand displacement assays .
- Antimicrobial Activity : Conduct MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses with receptors (e.g., dopamine D3 receptor PDB: 3PBL). Focus on the adamantyl group’s hydrophobic interactions and the trifluoromethyl group’s electronic effects .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor stability in GROMACS (≥100 ns trajectories) to assess conformational changes .
- QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors .
Q. What strategies resolve contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell passage number, serum concentration) .
- Purity Reassessment : Re-analyze compound purity via HPLC-MS to exclude batch-specific impurities .
- Structural Analog Comparison : Benchmark against derivatives (e.g., 1-(3-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine) to identify substituent effects .
Q. How does the trifluoromethyl group influence the compound’s metabolic stability and reactivity?
- Methodological Answer :
- Metabolic Stability : Use liver microsome assays (human/rat) to measure half-life (t₁/₂). The CF₃ group reduces oxidative metabolism due to strong C-F bonds .
- Reactivity in Synthesis : The electron-withdrawing CF₃ group directs electrophilic substitutions to meta positions; monitor via ¹⁹F NMR to track reaction progress .
Key Considerations for Researchers
- Stereochemical Effects : The adamantyl group’s rigidity may restrict piperazine ring conformations; use X-ray crystallography to resolve 3D structure .
- Toxicity Profiling : Conduct Ames tests for mutagenicity and hERG assays for cardiac safety early in development .
- Scale-Up Challenges : Transitioning from batch to flow chemistry improves reproducibility for multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
